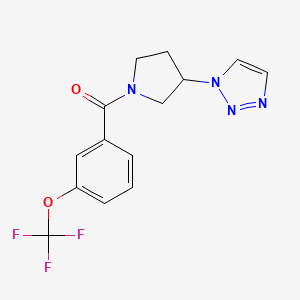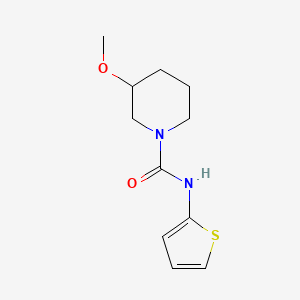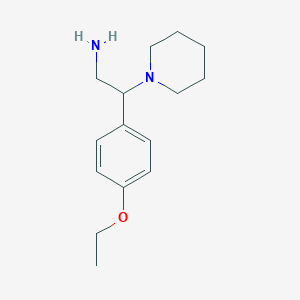
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .作用機序
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone involves the binding of the compound to the surface of proteins. The triazole ring of the compound interacts with the amino acid residues on the surface of the protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. The compound has been shown to inhibit the interaction of proteins involved in cancer cell proliferation and migration. In addition, the compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a drug.
実験室実験の利点と制限
The advantages of using (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone in lab experiments include its high efficiency and selectivity in the synthesis process. In addition, the compound has been shown to have low toxicity in vitro, making it a safe candidate for further study. However, limitations include the need for further research to determine the compound's efficacy in vivo and its potential side effects.
将来の方向性
There are several future directions for the study of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone. One potential direction is the development of new drugs that target specific proteins involved in cancer cell proliferation and migration. In addition, further research is needed to determine the compound's efficacy in vivo and its potential side effects. Finally, the use of this compound in other scientific applications, such as the study of protein-protein interactions in other diseases, should be explored.
In conclusion, this compound is a promising compound for scientific research. Its potential as a protein-protein interaction inhibitor and low toxicity make it a candidate for further study and development as a drug. Future research should focus on its efficacy in vivo and its potential applications in other scientific fields.
合成法
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone involves the use of click chemistry, which is a method used to synthesize compounds with high efficiency and selectivity. The reaction involves the use of copper-catalyzed azide-alkyne cycloaddition, which leads to the formation of the triazole ring. This method has been used to synthesize a variety of compounds, including this compound.
科学的研究の応用
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone has been used in scientific research as a potential inhibitor of protein-protein interactions. This compound has been shown to bind to the surface of proteins and prevent them from interacting with other proteins, which can be useful in the development of new drugs that target specific proteins.
Safety and Hazards
特性
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-12-3-1-2-10(8-12)13(22)20-6-4-11(9-20)21-7-5-18-19-21/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFUHNPTQTPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)

![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)

![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)